molecular formula C9H6BrNO B1590282 4-Bromo-2-phenyloxazole CAS No. 861440-59-7

4-Bromo-2-phenyloxazole

Cat. No. B1590282
M. Wt: 224.05 g/mol
InChI Key: NIHUUTIZYTZSSW-UHFFFAOYSA-N
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Description

4-Bromo-2-phenyloxazole is a chemical compound with the CAS Number: 861440-59-7. It has a molecular weight of 224.06 and its IUPAC name is 4-bromo-2-phenyl-1,3-oxazole .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-phenyloxazole is 1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H . This indicates that the compound contains 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-Bromo-2-phenyloxazole is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Biological Activities

4-Bromo-2-phenyloxazole and its derivatives have been studied extensively in the field of organic chemistry, particularly in the synthesis of various biologically active compounds. For instance, some 2-amino-4-phenyloxazole derivatives have been synthesized and evaluated for their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. These compounds exhibited significant in vitro activity, with certain derivatives showing higher activity than the commercial drug metronidazole (Carballo et al., 2017). Another study explored the versatile template of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one for the synthesis of various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).

Anticancer and Antioxidant Potential

2,4-Diphenyloxazole derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. In vitro studies have shown promising results, with some derivatives exhibiting significant growth inhibition in cancerous cell lines, indicating the potential of these compounds in cancer therapy (Mathew et al., 2013).

Antidepressant Activity

The application of 4-Bromo-2-phenyloxazole derivatives in neuroscience has also been investigated. Certain derivatives have demonstrated antidepressant properties in various tests, comparable to known antidepressants like imipramine. This indicates the potential use of these compounds in the treatment of depression (Klen et al., 2017).

Fluorescent Molecular Probes

Derivatives of 4-Bromo-2-phenyloxazole have been developed as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes (Diwu et al., 1997).

Safety And Hazards

The safety information for 4-Bromo-2-phenyloxazole includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

4-bromo-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHUUTIZYTZSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479785
Record name 4-Bromo-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-phenyloxazole

CAS RN

861440-59-7
Record name 4-Bromo-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-phenyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Stanetty, M Spina, MD Mihovilovic - Synlett, 2005 - thieme-connect.com
… In conclusion we have developed a simple method to generate 4-bromo-2-phenyloxazole (6a) via a halogen dance reaction starting from the easily available 5-bromo isomer. Upon …
Number of citations: 19 www.thieme-connect.com
M Spina, MD Mihovilovic, P Stanetty - 2005 - bdshc.sci.muni.cz
… Various 5-substituted 4-bromo-2-phenyloxazole derivatives are accessible via this convenient reaction. The mechanism of the reaction sequence will be discussed in detail. …
Number of citations: 2 bdshc.sci.muni.cz
J Haemmerle, M Spina, M Schnuerch… - …, 2008 - thieme-connect.com
… 4-Bromo-2-phenyloxazole (8) was again prepared via a halogen dance reaction [¹0] and trapping of the 4-bromo-5-lithio species with water or MeOH. The obtained product could then …
Number of citations: 26 www.thieme-connect.com
K Fukuzumi, Y Nishii, M Miura - Bulletin of the Chemical Society of …, 2019 - journal.csj.jp
… hexane/EtOAc = 20/1) to give 4-bromo-2-phenyloxazole as white solid in 98% yield (530 mg… )thiazole (1.00 g, 2.22 mmol), 4-bromo-2-phenyloxazole (530 mg, 2.37 mmol), and Pd(PPh 3 …
Number of citations: 3 www.journal.csj.jp
C Lozano, C Ramirez, N Sin, HMF Viart, SB Prusiner… - ACS …, 2021 - ACS Publications
… Using 4-bromo-2-phenyloxazole in place of 4-iodo-2-phenyloxazole 1a. … Use of 4-bromo-2-phenyloxazole in place of 4-iodo-2-phenyloxazole is lower yielding (entry 15, 20%). …
Number of citations: 6 pubs.acs.org
M Inoue - Mini-Reviews in Organic Chemistry, 2008 - ingentaconnect.com
… 4Bromo-2-phenyloxazole 30 was obtained by heating of 2phenyl-4-oxazolone (29) with BBr3 [23]. Subjection of carboxylic acid 32 to Hunsdiecker reaction gave 4bromooxazole 33 in …
Number of citations: 13 www.ingentaconnect.com
EF Flegeau - 2008 - era.ed.ac.uk
A review covering the literature until April 2008 concerning organometallic reactions to funcionalise oxazoles is described. A protocol for the functionalisation of the oxazole 2- and 4-…
Number of citations: 1 era.ed.ac.uk

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